2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction: The carboxylic acid group of the benzodioxole derivative is converted to an amide using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling: The phenethylamine is then coupled with the intermediate thiazole carboxylic acid derivative under peptide coupling conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, particularly at the positions ortho to the oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: EDCI, HOBt for amidation reactions.
Major Products
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antidiabetic agent due to its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism . Additionally, it has demonstrated anticancer activity by inducing apoptosis in cancer cell lines .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting metabolic disorders and cancer. Its unique structure also makes it a candidate for the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets:
α-Amylase Inhibition: The compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose.
Apoptosis Induction: In cancer cells, the compound induces apoptosis by causing cell cycle arrest at the S-phase and G2/M-phase, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide have shown similar biological activities, particularly in anticancer research.
Thiazole Derivatives: Thiazole-based compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Uniqueness
What sets 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide apart is its combined structural features, which allow it to interact with multiple biological targets. This multifunctionality makes it a promising candidate for the development of multi-target drugs.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-21(15-6-8-17-18(12-15)30-13-29-17)26-23-25-20-16(7-9-19(20)31-23)22(28)24-11-10-14-4-2-1-3-5-14/h1-6,8,12,16H,7,9-11,13H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBYVUAVCFYQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.